molecular formula C14H17N3O4S B2814081 4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 1251582-84-9

4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B2814081
CAS No.: 1251582-84-9
M. Wt: 323.37
InChI Key: WIQGCWTXUNWIKW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a dimethylsulfamoyl group and a 5-methylisoxazol-3-yl)methyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 5-Methylisoxazol-3-yl)methyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)benzamide: Lacks the 5-methylisoxazol-3-yl)methyl group.

    N-((5-methylisoxazol-3-yl)methyl)benzamide: Lacks the dimethylsulfamoyl group.

    4-(N,N-dimethylsulfamoyl)-N-methylbenzamide: Contains a methyl group instead of the 5-methylisoxazol-3-yl)methyl group.

Uniqueness

4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the presence of both the dimethylsulfamoyl group and the 5-methylisoxazol-3-yl)methyl group. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it of particular interest in scientific research.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-10-8-12(16-21-10)9-15-14(18)11-4-6-13(7-5-11)22(19,20)17(2)3/h4-8H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQGCWTXUNWIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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